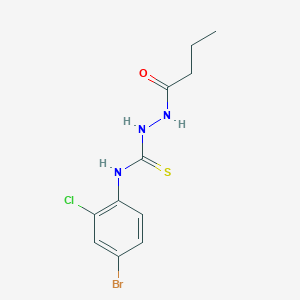![molecular formula C23H23NO9 B4821121 ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate](/img/structure/B4821121.png)
ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
Overview
Description
Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that features a combination of chromen, furan, and tert-butoxycarbonyl-protected glycine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multiple steps. One common approach is to start with the chromen-4-one core, which is then functionalized to introduce the furan-2-carboxylate group. The tert-butoxycarbonyl-protected glycine is then attached via an esterification reaction. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromen and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine derivative .
Scientific Research Applications
Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate
- Ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
Uniqueness
Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl-protected glycine moiety allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxy-4-oxochromen-3-yl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO9/c1-5-29-21(27)17-9-8-16(32-17)15-12-30-18-10-13(6-7-14(18)20(15)26)31-19(25)11-24-22(28)33-23(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYDGCZKFCEELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


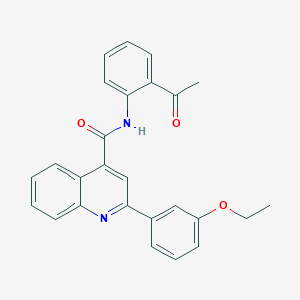
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)
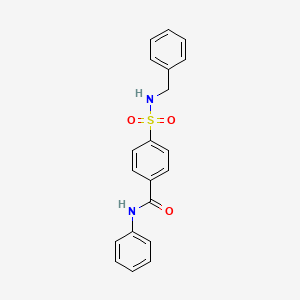
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4821049.png)
![3-(4-chlorophenyl)-N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4821052.png)
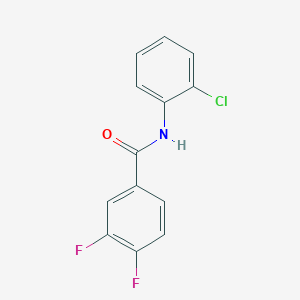
![1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4821064.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4821091.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4821092.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4821105.png)
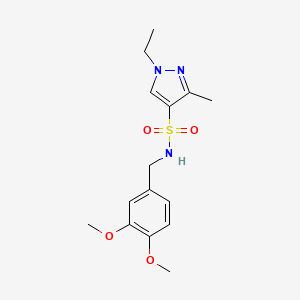
![N-[4-({4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4821133.png)
